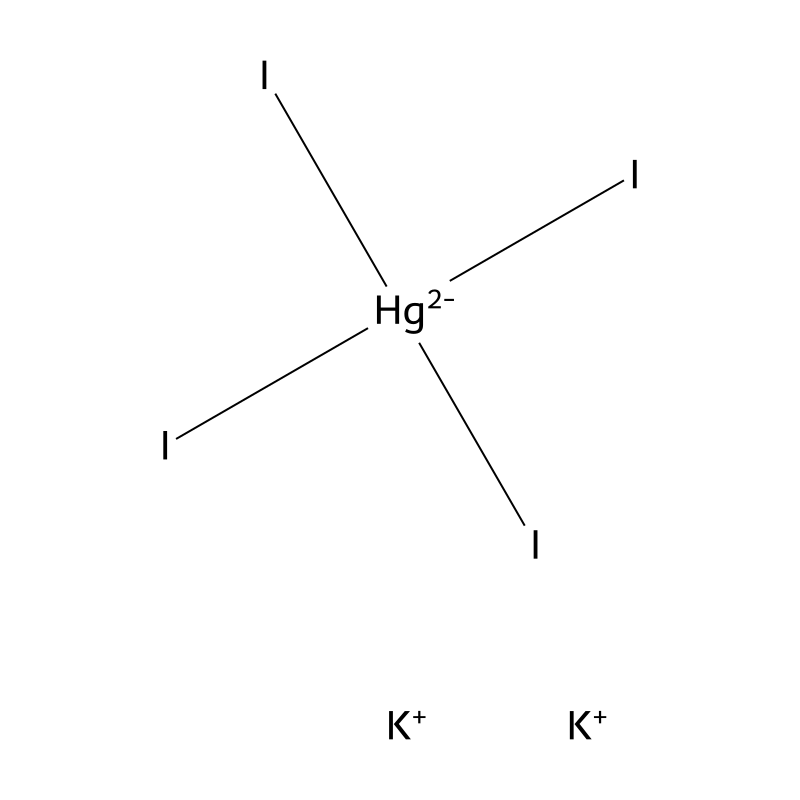

Potassium mercuric iodide

HgI4K2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HgI4K2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in alc, ether, acetone

Synonyms

Canonical SMILES

- Field: Medical Science

- Application: Potassium iodide is used in the treatment of thyroid storm, a severe form of hyperthyroidism .

- Method: It is administered to patients hospitalized for thyroid storm .

- Results: A study found that early use of potassium iodide was associated with reduced in-hospital mortality among patients with Graves’ disease .

- Field: Semiconductor Physics

- Application: Potassium mercuric iodide has found applications in semiconductor research .

- Method: Specific methods of application may vary depending on the research context .

- Results: It has been used in X-ray and gamma-ray detectors .

- Field: Physics

- Application: Potassium mercuric iodide is commonly used in X-ray and gamma-ray detectors .

- Method: The compound is used in the construction of detectors, which are then used in various imaging applications .

- Results: The detectors have shown promise in room-temperature high-resolution X-ray and gamma-ray spectrometers .

- Field: Imaging Technology

- Application: Potassium mercuric iodide is used in room-temperature imaging applications .

- Method: It is used in the construction of imaging devices, which operate at room temperatures .

- Results: These devices have been effective in capturing images at room temperature .

- Field: Analytical Chemistry

- Application: Potassium mercuric iodide is used in the preparation of Nessler’s reagent .

- Method: Nessler’s reagent is prepared by combining potassium iodide (KI) and mercuric chloride (HgCl2). It is made slightly alkaline by adding KOH or NaOH .

- Results: Nessler’s reagent is used to detect the presence of ammonia .

Thyroid Storm Treatment

Semiconductor Research

X-ray and Gamma-ray Detectors

Room-Temperature Imaging Applications

Preparation of Nessler’s Reagent

Potassium mercuric iodide, also known as dipotassium tetraiodomercurate(II), has the chemical formula . This compound is characterized by its yellow crystalline appearance and is highly soluble in water. It is a complex formed from mercury(II) iodide and potassium iodide, commonly produced through the reaction of these two substances. The compound is notable for its thermochromic properties, changing color with temperature variations, which makes it of interest in various applications.

The primary method of synthesizing potassium mercuric iodide involves the reaction between mercury(II) chloride and potassium iodide:

In this reaction, mercuric iodide precipitates as a scarlet solid. When excess potassium iodide is added, mercuric iodide can dissolve to form the tetraiodomercurate complex:

This reaction highlights the compound's ability to form complexes in solution, which can be further utilized in various chemical applications.

Potassium mercuric iodide can be synthesized through several methods:

- Direct Reaction: Mixing aqueous solutions of mercury(II) chloride and potassium iodide under stirring conditions leads to the formation of mercuric iodide, which can then be treated with additional potassium iodide to yield potassium mercuric iodide.

- Grinding Method: Mercury can be ground with iodine directly to produce mercuric iodide, which can subsequently react with potassium iodide.

- Crystallization: The compound can also be obtained via crystallization from concentrated solutions of its precursors.

Potassium mercuric iodide has a variety of applications:

- Thermochromism: Its ability to change color with temperature makes it useful in educational demonstrations.

- Analytical Chemistry: It is employed in the preparation of Nessler's reagent for ammonia detection.

- Semiconductor Devices: The compound is used in specific x-ray and gamma-ray detection devices due to its semiconductor properties.

- Veterinary Medicine: Historically used in ointments for treating certain conditions.

Studies on the interactions of potassium mercuric iodide with other compounds reveal its potential reactivity and complexation abilities. For instance:

- Complex Formation: In aqueous solutions, potassium mercuric iodide can form various complexes with halides and other ligands.

- Reactivity with Organic Compounds: Research indicates that it can react with organic molecules such as morphine, leading to potential applications in pharmaceuticals .

Potassium mercuric iodide shares similarities with several other mercury-containing compounds. Here are some notable comparisons:

| Compound Name | Formula | Solubility | Unique Features |

|---|---|---|---|

| Mercury(II) Iodide | Sparingly soluble | Exhibits thermochromism; forms scarlet precipitate | |

| Mercury(I) Iodide | Soluble | Exists as a dimer; less toxic than mercury(II) | |

| Potassium Iodide | Highly soluble | Commonly used as a source of iodine | |

| Mercuric Chloride | Soluble | Highly toxic; often used in organic synthesis |

Uniqueness of Potassium Mercuric Iodide

Potassium mercuric iodide stands out due to its unique combination of solubility, thermochromism, and ability to form stable complexes in solution. Its applications range from analytical chemistry to potential uses in semiconductor technology, making it a valuable compound despite its toxicity.

Classical Synthesis Methods

The foundational approach to potassium mercuric iodide synthesis involves the sequential reaction of mercuric chloride with potassium iodide, followed by complexation with excess iodide ions. This classical two-step process begins with the formation of mercuric iodide as an intermediate product, which subsequently dissolves in excess potassium iodide solution to form the desired tetraiodomercurate complex. The initial reaction between potassium iodide and mercuric chloride produces a characteristic scarlet precipitate of mercuric iodide, which serves as a visual indicator of successful intermediate formation.

The stoichiometric requirements for this classical synthesis have been well-established through extensive research. According to established protocols, four moles of potassium iodide react with one mole of mercuric chloride to produce one mole of potassium tetraiodomercurate(II). The overall reaction proceeds according to the following sequence: first, two moles of potassium iodide react with mercuric chloride to form mercuric iodide and potassium chloride, then the formed mercuric iodide reacts with two additional moles of potassium iodide to yield the final complex product.

Traditional preparation methods also utilize mercuric iodide as a direct starting material combined with potassium iodide in aqueous solution. The British Pharmacopoeia specifies a preparation involving dissolution of 11 grams of potassium iodide and 15 grams of mercury(II) iodide in water, diluted to 100 milliliters. This approach requires immediate alkalinization before use by mixing with an equal volume of 25% weight/volume sodium hydroxide solution.

The crystallization method developed for high-purity synthesis involves dissolving mercuric iodide and potassium iodide in a heated solution containing precisely 2% water in acetone. This particular solvent composition is critical, as attempted synthesis in concentrated aqueous solution instead yields the pale orange monohydrate potassium mercury iodide hydrate complex. The acetone-based system provides superior control over crystal formation and purity compared to purely aqueous methods.

Modern Synthetic Approaches

Contemporary synthesis methodologies have introduced vapor-phase reaction techniques that offer significant advantages in terms of product purity and process control. The direct vapor/solid synthesis method involves subliming high-purity mercuric chloride at approximately 125°C and passing the gaseous mercuric compound through a reactor containing heated particulate potassium iodide. This approach achieves remarkably high purity levels, with reported product purities of 99.95% compared to starting materials of 99.5% and 99.0% purity respectively.

The vapor-phase synthesis operates under carefully controlled vacuum conditions, maintaining pressures of approximately 0.1 torr while heating the potassium iodide bed to temperatures ranging from 200°C to 600°C. The gaseous mercuric chloride reacts with the particulate potassium iodide to form gaseous mercuric iodide, which then condenses in a cooler zone maintained at 30°C to 60°C. This method produces 220 grams of mercuric iodide powder with exceptional purity levels.

Modern reaction-diffusion systems have been developed for studying the precipitation process under controlled conditions. These systems involve initially separated electrolytes, with mercuric chloride positioned as the outer component and potassium iodide as the inner component, which interact in solid hydrogel media to produce propagating fronts of mercuric iodide precipitate. The precipitation process in these systems is accompanied by polymorphic transformations following established crystallographic principles.

Advanced synthesis protocols now incorporate precise control of reaction residence times, with optimal contact periods ranging from 10 to 60 seconds between gaseous mercury compounds and solid iodide substrates. The flow rates are carefully regulated at 0.01 to 0.2 cubic centimeters per minute per cubic centimeter of bed volume to ensure adequate reaction time and complete conversion.

Role of Solvent Systems in Crystallization

Solvent selection plays a crucial role in determining the crystal structure, purity, and morphology of potassium mercuric iodide products. The acetone-water system represents the most effective solvent combination for achieving high-quality crystalline products. The critical water content of precisely 2% in acetone solution has been identified as optimal for preventing hydrate formation while maintaining adequate solubility for effective crystallization.

Aqueous solvent systems present both advantages and limitations in potassium mercuric iodide synthesis. While water provides excellent solubility for the ionic components, concentrated aqueous solutions tend to favor the formation of hydrated species rather than the anhydrous complex. The formation of potassium mercury aquo-iodide complex in concentrated aqueous solution demonstrates the competitive coordination behavior between water molecules and iodide ions.

The preparation protocols specified in pharmacopoeia standards emphasize the importance of alkaline aqueous conditions for maintaining complex stability. The addition of sodium hydroxide or potassium hydroxide solutions creates an alkaline environment that prevents decomposition of the tetraiodomercurate complex and maintains its characteristic pale yellow coloration. The European Pharmacopoeia formulation requires equal volume mixing with 25% sodium hydroxide solution immediately before use.

Temperature control during solvent-based crystallization significantly influences crystal quality and yield. Heated solutions promote complete dissolution of starting materials and facilitate nucleation processes, while controlled cooling rates determine crystal size and morphology. The crystallization from glacial acetic acid has been reported for purification purposes, yielding characteristic lenticular plates with sharp melting points.

Organic solvent systems beyond acetone have been investigated for specialized applications. Methyl cellosolve solutions have been employed for mercury content modification processes, allowing for the preparation of diacetoxymercuri derivatives through reflux conditions with excess mercuric acetate. These organic solvents provide different solvation environments that can influence the coordination chemistry and final product composition.

Hydrate Formation and Dehydration Processes

The hydration behavior of potassium mercuric iodide exhibits complex patterns depending on synthesis conditions and environmental factors. The compound can crystallize with varying numbers of water molecules, forming hydrates with one, two, or three molecules of water per formula unit. The dihydrate form, potassium tetraiodomercurate(II) dihydrate, represents one of the most stable hydrated species, crystallizing as light yellow crystals that are freely soluble in both water and alcohol.

Structural analysis of the monohydrate potassium mercury iodide hydrate reveals a complex three-dimensional arrangement where water molecules bridge potassium cations and are positioned between tetraiodomercurate chains. The crystal structure exhibits orthorhombic symmetry with specific lattice parameters: a = 8.5810 Å, b = 9.2648 Å, and c = 11.4073 Å. The potassium cations adopt seven-coordinate geometry, which is characteristic of their large ionic radius.

The water molecules in the hydrated structures exhibit specific orientation patterns that facilitate hydrogen bonding interactions. In the monohydrate structure, oxygen-hydrogen bonds are restrained to maintain consistent lengths with standard deviations of 0.04 Å. The water molecules form hydrogen bonds with iodine atoms located on the edges of tetraiodomercurate tetrahedra, creating stabilizing interactions that contribute to the overall crystal stability.

Dehydration processes can be controlled through careful temperature management and atmospheric conditions. The transition from hydrated to anhydrous forms typically occurs through gradual heating under reduced pressure or in dry atmospheres. The dehydration temperature and rate significantly influence the final crystal structure and may lead to different polymorphic forms of the anhydrous compound.

The formation of specific hydrates can be controlled through manipulation of water activity in the crystallization medium. The precise 2% water content in acetone solution represents a critical threshold where hydrate formation is minimized while maintaining adequate conditions for complex stability. Higher water concentrations favor hydrate formation, while lower water contents may lead to incomplete dissolution or alternative complex geometries.

Comparative analysis of hydrated and anhydrous forms reveals distinct differences in solubility, stability, and optical properties. The hydrated forms generally exhibit enhanced water solubility and different thermal behavior compared to anhydrous materials. Storage conditions significantly influence hydrate stability, with controlled humidity environments being essential for maintaining consistent hydration states over extended periods.

Physical Description

Color/Form

Density

Odor

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (95.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Potassium mercuric iodide

Methods of Manufacturing

General Manufacturing Information

Commercial product is the anhydrous form containing approximately 25.5% mercury